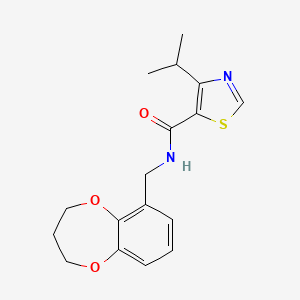
2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, and a thiazole ring attached to a pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl, ethyl, and thiazole groups through various chemical reactions. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as cyclopropylboronic acid pinacol ester.
Attachment of the Thiazole Ring: This can be done through thiazole formation reactions, often involving thioamides and α-haloketones.
Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the attached functional groups.
Thiazole-Containing Compounds: Compounds with thiazole rings, such as thiazole-based drugs, exhibit similar structural features.
Uniqueness
2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-3-18(14-17-9(2)8-20-14)13(19)11-6-15-12(16-7-11)10-4-5-10/h6-8,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZANNQDIBCPFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C)C(=O)C2=CN=C(N=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-fluoro-2-hydroxyphenyl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7043084.png)
![5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile](/img/structure/B7043088.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7043109.png)
![1-[1-[4-[2-(2-Methylphenyl)acetyl]piperazine-1-carbonyl]cyclopropyl]propan-1-one](/img/structure/B7043128.png)
![2-(4-Acetyltriazol-1-yl)-1-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7043135.png)
![2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide](/img/structure/B7043139.png)
![2-(4-acetyltriazol-1-yl)-N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B7043141.png)
![2-[Acetyl-[[4-(2-ethylbenzoyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7043144.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7043155.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7043162.png)
![2,2-Dimethyl-1-[3-[methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-3-en-1-one](/img/structure/B7043169.png)
![N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7043173.png)

